molecular formula C24H27N3O3S2 B2399404 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 683262-96-6

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2399404
CAS No.: 683262-96-6
M. Wt: 469.62
InChI Key: YJSPONCHMCGWNO-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a thiazole ring, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Compounds with new functional groups attached to the benzamide or thiazole rings

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: Intercalating into DNA, causing disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the methyl group on the thiazole ring.

    4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the phenyl group on the thiazole ring.

    4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure but has an acetamide group instead of a benzamide group.

Uniqueness

The uniqueness of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclohexyl and thiazole rings, along with the sulfamoyl and benzamide groups, allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17-22(18-9-5-3-6-10-18)25-24(31-17)26-23(28)19-13-15-21(16-14-19)32(29,30)27(2)20-11-7-4-8-12-20/h3,5-6,9-10,13-16,20H,4,7-8,11-12H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSPONCHMCGWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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